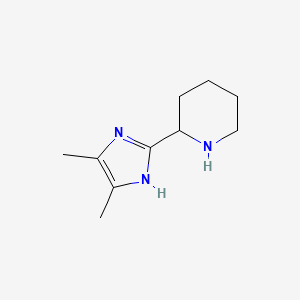

2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine

Description

2-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 4,5-dimethyl-substituted imidazole moiety. This structure combines the conformational flexibility of piperidine with the aromatic and coordination properties of the imidazole ring. The compound has garnered attention in coordination chemistry due to its ability to form stable metal complexes, particularly with zinc(II) and cadmium(II), which exhibit luminescent properties .

Properties

IUPAC Name |

2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h9,11H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASZGCZZGGXXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound combines an imidazole ring with a piperidine moiety. The imidazole structure is known for its ability to coordinate with metal ions and interact with various biological macromolecules, while the piperidine ring enhances the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which is implicated in ceramide biosynthesis and has potential therapeutic implications in neurological disorders and cancer .

- Receptor Modulation : The piperidine component can interact with neurotransmitter receptors, potentially modulating neurotransmitter release and uptake .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that this compound derivatives show significant antibacterial and antifungal activities. For instance, compounds derived from this structure have demonstrated low minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent .

Neuroprotective Effects

Due to its ability to modulate neurotransmitter systems, this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Research Findings and Case Studies

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and functional differences:

Key Observations :

- Aromaticity vs.

- Substituent Effects : The 4,5-dimethyl groups in the target compound enhance steric bulk and electron density, which may stabilize metal coordination in luminescent complexes . In contrast, the phenylethyl chain in DG-5128 improves pharmacokinetic properties for oral hypoglycemic activity .

Physicochemical and Coordination Properties

Metal Coordination :

- The target compound forms luminescent Zn(II)/Cd(II) complexes with emission maxima in the visible range, attributed to ligand-to-metal charge transfer (LMCT) .

- Analog 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine (from Bushuev et al.) shows altered luminescence due to hydroxyl substitution, highlighting the role of substituents in tuning optical properties .

Solubility and Binding :

- Piperidine’s basicity (pKa ~11) enhances water solubility in protonated forms, while dimethylimidazole increases hydrophobicity. This balance may influence membrane permeability in bioactive analogs.

- In docking studies (), piperidine substituents (e.g., 3-phenylbutyl groups) significantly affect binding orientation in sigma-1 receptor (S1R) ligands, suggesting that the dimethylimidazole-piperidine scaffold could be optimized for receptor affinity .

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine typically follows a two-stage approach:

- Stage 1: Synthesis of the 4,5-dimethylimidazole core

- Stage 2: Functionalization and coupling with piperidine

The key challenge is the regioselective formation of the imidazole ring with methyl groups at the 4 and 5 positions and subsequent attachment of the piperidine ring at the 2-position of the imidazole.

Preparation of 4,5-Dimethylimidazole Core

2.1 Classical Condensation Method

A widely used method for substituted imidazole synthesis involves the condensation of α-hydroxy ketones or diketones with aldehydes and ammonia or amines under acidic or basic conditions. For 4,5-dimethyl substitution, α-hydroxy ketones bearing methyl groups at the appropriate positions are used.

For example, oxidative cyclization of α-hydroxy ketones (such as 24a and 24b derivatives) under aerobic conditions can yield 4,5-dimethylimidazole derivatives. The oxidative formation of the imidazole ring is often mediated by dissolved oxygen in the solvent, as absence of oxygen inhibits product formation.

Microwave-assisted synthesis has also been optimized for substituted imidazoles, where reactants such as 1,2-bis(4-chlorophenyl)ethane-1,2-dione, ammonium acetate, and aromatic aldehydes are heated under reflux in ethanoic acid, yielding imidazole derivatives efficiently.

Coupling of Imidazole with Piperidine

3.1 N-Substitution via Alkylation

The attachment of the piperidine ring to the imidazole core at the 2-position is generally achieved by nucleophilic substitution or alkylation reactions. The piperidine nitrogen or carbon at the 2-position of imidazole is functionalized for coupling.

A common method involves reacting 4,5-dimethylimidazole derivatives with halogenated alkyl piperidine derivatives under reflux in an alkaline medium, promoting nucleophilic substitution to form the C-N bond between the imidazole and piperidine rings.

In some cases, Mannich-type reactions are employed, where secondary amines such as piperidine react with imidazole derivatives in the presence of formaldehyde under controlled conditions, facilitating the formation of the piperidine-substituted imidazole.

3.2 Reflux and Hydrolysis Conditions

Refluxing in ethanol or other suitable solvents with bases like sodium carbonate or sodium hydroxide is commonly used to drive the coupling reaction to completion. After reaction, the mixture is often neutralized with acids (e.g., glacial acetic acid or hydrochloric acid) to precipitate the product, which is then filtered and dried.

Hydrolysis under acidic conditions may be employed to convert ester intermediates to the corresponding acids or to remove protecting groups, facilitating further functionalization.

Representative Synthetic Procedure (Based on Patent CN112110893A)

Although this patent primarily relates to bilastine synthesis, it demonstrates relevant methods of preparing piperidine-imidazole derivatives that can be adapted for this compound.

| Step | Reaction Components | Conditions | Outcome | Yield |

|---|---|---|---|---|

| 1 | 2-piperidin-4-yl-1H-benzimidazole, methyl ester derivative, sodium carbonate, ethanol | Reflux for 2 hours, distill off ethanol, add water, filter, dry at 70°C | White solid intermediate | 81.1% |

| 2 | Intermediate, acid (e.g., HCl), ethanol | Reflux, neutralize with NaOH, filter, wash, dry | Final piperidine-imidazole compound | Not specified |

This method highlights the importance of refluxing in ethanol with alkaline conditions for coupling, followed by acidic hydrolysis and neutralization for product isolation.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidative Cyclization of α-Hydroxy Ketones | α-Hydroxy ketones, oxygen, solvent | Room temp to reflux, aerobic | Direct formation of 4,5-dimethylimidazole core | Requires oxygen, sensitive to conditions |

| Microwave-Assisted Condensation | 1,2-diketones, ammonium acetate, aldehydes | Microwave heating, 1-2 hours | High yield, green chemistry approach | Requires microwave equipment |

| Alkylation with Halogenated Piperidine | 4,5-dimethylimidazole, halogenated piperidine, base | Reflux in ethanol or DMF, 2-6 hours | Efficient coupling, good yields | May require purification steps |

| Mannich Reaction | Imidazole derivative, piperidine, formaldehyde | Room temp or reflux, acidic/basic | Versatile, mild conditions | Possible side reactions |

Research Findings and Optimization Notes

The oxidative formation of the imidazole ring is oxygen-dependent, indicating the need for controlled aerobic conditions to maximize yield.

Microwave-assisted synthesis reduces reaction times and improves yields for substituted imidazoles, suggesting a promising green chemistry method for the imidazole core.

Alkylation reactions for coupling with piperidine require careful control of pH and temperature to avoid side reactions and ensure high purity.

Purification typically involves filtration, washing with water or solvents, and drying under controlled temperatures to obtain solid products with high purity.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(4,5-dimethyl-1H-imidazol-2-yl)piperidine?

Methodological Answer:

The compound is typically synthesized via a multi-step approach:

Imidazole Core Formation: A Debus-Radziszewski reaction may be used, involving condensation of 1,2-diketones (e.g., diacetyl) with ammonia and aldehydes under acidic conditions. Catalysts like ammonium acetate or acetic acid are critical for cyclization .

Piperidine Coupling: The imidazole intermediate is functionalized with a piperidine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, palladium-catalyzed Buchwald-Hartwig amination could link the imidazole to a halogenated piperidine derivative.

Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (e.g., ethanol/water) ensures purity. Monitor reaction progress via TLC or HPLC (using ammonium acetate buffer, pH 6.5, as in ).

Key Parameters:

- Temperature control (80–120°C for cyclization).

- Solvent selection (polar aprotic solvents like DMF for coupling).

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement:

- Data Collection: High-resolution data (<1.0 Å) minimizes displacement parameter errors.

- Anisotropic Refinement: Resolve bond-length discrepancies (e.g., imidazole C–N vs. piperidine C–C bonds). Compare with similar structures (e.g., 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, where bond angles deviate by <2° from ideal values; see ).

- Validation: Check for twinning using WinGX ( ) and analyze hydrogen bonding via ORTEP ( ).

Example Data from Analogues:

| Bond Type | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| Imidazole C–N | 1.31–1.35 | 105–110 | |

| Piperidine C–C | 1.52–1.54 | 109–112 |

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Identify imidazole protons (δ 6.8–7.2 ppm, aromatic) and piperidine protons (δ 1.4–2.8 ppm, aliphatic). Use DMSO-d₆ or CDCl₃.

- ¹³C NMR: Imidazole carbons appear at δ 120–140 ppm; piperidine carbons at δ 20–50 ppm.

- FT-IR: Confirm NH stretches (imidazole, ~3200 cm⁻¹) and C=N bonds (~1600 cm⁻¹).

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <5 ppm error.

Validation: Cross-reference with computational predictions (e.g., Gaussian-optimized structures).

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Software: Use Schrödinger Suite or AutoDock for molecular docking.

- Parameters:

- ADMET: Predict hepatic metabolism (CYP450 isoforms) and blood-brain barrier penetration.

Limitations: Validate with in vitro assays (e.g., Caco-2 permeability studies).

Basic: What safety precautions are recommended during handling?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (see for similar compounds).

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, rinse with water ≥15 minutes; seek medical advice if irritation persists .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis: Use Hill plots to compare EC₅₀ values.

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO) and control for solvent effects (DMSO ≤0.1%).

- Structural Analogues: Compare with imidazoline derivatives () to identify substituent-specific trends.

- Meta-Analysis: Pool data from multiple studies (e.g., antihypertensive vs. anti-inflammatory assays) using ANOVA.

Basic: What are the key challenges in optimizing synthetic yield?

Methodological Answer:

- Byproduct Formation: Monitor intermediates via LC-MS. For example, over-alkylation of piperidine can occur if reaction time exceeds 24 hours.

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency but require strict anhydrous conditions.

- Solvent Purity: Use freshly distilled DMF to avoid dimethylamine contamination.

Optimization Strategy: Design of Experiments (DoE) to vary temperature, solvent ratio, and catalyst loading.

Advanced: How does steric hindrance influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Analyze transition states using Gaussian09. For example, bulky 4,5-dimethyl groups on imidazole may reduce accessibility to catalytic sites.

- Experimental Data: Compare coupling rates with less-hindered analogues (e.g., 2-(1H-imidazol-2-yl)piperidine). Use kinetic studies (NMR time-course) to quantify steric effects.

- Ligand Design: Employ bulky phosphine ligands (e.g., XPhos) to stabilize metal intermediates .

Basic: What databases or tools are recommended for structural validation?

Methodological Answer:

- Cambridge Structural Database (CSD): Compare bond lengths/angles with deposited imidazole-piperidine hybrids.

- Mercury Software: Visualize packing motifs and hydrogen-bonding networks ().

- CIF Validation: Use checkCIF (IUCr) to flag outliers in crystallographic data .

Advanced: How can researchers address discrepancies between computational and experimental pKa values?

Methodological Answer:

- Experimental Measurement: Use potentiometric titration in aqueous buffer (e.g., 0.1 M KCl).

- Solvent Correction: Apply Born solvation models to computational data (e.g., COSMO-RS).

- Protonation Sites: Confirm via ¹H-¹⁵N HMBC NMR to identify nitrogen protonation (e.g., imidazole vs. piperidine).

Example: Predicted pKa 13.23 ( ) vs. experimental 12.8 ± 0.2 suggests minor solvation model inaccuracies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.